molecular formula C12H24N2O3 B1418689 tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate CAS No. 887587-33-9

tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate

Cat. No. B1418689
M. Wt: 244.33 g/mol
InChI Key: ZBOLNVWIGGSZDE-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1782356-44-8. It has a molecular weight of 244.33 and its IUPAC name is tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(13,9-14)6-8-16-4/h5-9,13H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • tert-Butylamine : This is a related compound used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds are used in the rubber industry as vulcanization accelerators .

  • Dipeptide Synthesis : A compound similar to the one you mentioned, tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been used in dipeptide synthesis . These Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

  • Rubber Accelerators : A related compound, tert-Butylamine, is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds are used in the rubber industry as vulcanization accelerators .

  • Dipeptide Synthesis : A compound similar to the one you mentioned, tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been used in dipeptide synthesis . These Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

  • Rubber Accelerators : A related compound, tert-Butylamine, is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds are used in the rubber industry as vulcanization accelerators .

Safety And Hazards

The compound is classified as dangerous with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As the compound is a building block in the synthesis of many pharmaceutically active substances , future research could focus on exploring its potential applications in drug synthesis and design.

properties

IUPAC Name

tert-butyl 3-(2-methoxyethylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-5-10(9-14)13-6-8-16-4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOLNVWIGGSZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661745
Record name tert-Butyl 3-[(2-methoxyethyl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate

CAS RN

887587-33-9
Record name tert-Butyl 3-[(2-methoxyethyl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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